The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Azaspiro[3.5]nonan-9-ol , a high-value sp3-rich scaffold used in modern drug discovery. Chemical Class:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Azaspiro[3.5]nonan-9-ol , a high-value sp3-rich scaffold used in modern drug discovery.
Chemical Class: Spirocyclic Piperidine | CAS (Generic): 82418-04-1 (related) | Role: Bioisostere & Scaffold
Executive Summary & Structural Logic
In the pursuit of "escaping from flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp3-rich architectures—6-azaspiro[3.5]nonan-9-ol has emerged as a critical building block. This molecule features a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring.
Unlike simple piperidines, the spiro-fusion at the C4 position (relative to the piperidine nitrogen) creates a rigid orthogonal geometry. The hydroxyl group at position C9 (adjacent to the spiro center) introduces a specific chiral vector for hydrogen bonding, making this scaffold ideal for probing specific sub-pockets in enzymes (e.g., SARS-CoV-2 3CLpro) and GPCRs.
Structural Dimensionality Analysis
Fsp3 Score: 1.0 (100% sp3 carbons), enhancing solubility and metabolic stability compared to aromatic analogs.
Vector Positioning: The C9-hydroxyl group projects at an angle distinct from 3- or 4-hydroxypiperidines, allowing for unique interactions with protein backbones.
Chirality: The C9 position is a stereocenter. The molecule exists as a pair of enantiomers (R and S), which often exhibit differential biological activity.
Physicochemical Properties
The following data represents the core physicochemical profile of the free base and its common derivatives.
Property
Value / Descriptor
Context
IUPAC Name
6-Azaspiro[3.5]nonan-9-ol
Systematic nomenclature
Molecular Formula
C₈H₁₅NO
Free base
Molecular Weight
141.21 g/mol
Fragment-like (<300 Da)
LogP (Predicted)
~0.5
Highly hydrophilic; good oral bioavailability potential
pKa (Base)
~10.5
Typical secondary amine; protonated at physiological pH
pKa (Acid)
~16
Secondary alcohol
H-Bond Donors
2 (NH, OH)
Critical for binding affinity
H-Bond Acceptors
2 (N, O)
Topological Polar Surface Area (TPSA)
~32 Ų
Excellent membrane permeability range (<140 Ų)
Synthesis & Manufacturing
The primary route to 6-azaspiro[3.5]nonan-9-ol involves the reduction of the corresponding ketone precursor. This approach allows for the introduction of chirality via asymmetric reduction.
Core Synthetic Pathway
The synthesis typically proceeds from tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate , a commercially available building block constructed via spiro-annulation (e.g., Dieckmann condensation of cyclobutane diesters).
Preparation: Dissolve the ketone (1.0 eq) in anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) under an inert atmosphere (N₂). Cool to 0°C.
Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. The gas evolution (H₂) must be controlled.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and monitor by TLC/LCMS (Disappearance of ketone peak).
Quench: Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).
Workup: Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: The resulting alcohol is often pure enough for the next step; otherwise, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Deprotection (Optional): To obtain the free amine, treat the Boc-intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) for 1 hour at RT.
Visualization of Synthetic Logic
The following diagram illustrates the transformation from raw materials to the functionalized scaffold.
Caption: Synthetic workflow from cyclobutane precursors to the final spirocyclic alcohol.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional element that defines the spatial orientation of pharmacophores.
Case Study: SARS-CoV-2 3CLpro Inhibitors
Recent studies (e.g., Structure-guided Design of Potent Spirocyclic Inhibitors) have utilized the 6-azaspiro[3.5]nonane scaffold to target the main protease of the coronavirus.
Mechanism: The spirocycle fits into the S2/S3 subsites of the enzyme.
Advantage: The rigidity of the spiro-fusion reduces the entropic penalty of binding compared to flexible linear chains.
Interaction: The 9-hydroxyl group can serve as a hydrogen bond donor to backbone carbonyls (e.g., Glu166), locking the inhibitor in the active site.
SAR Logic: The "Vector" Argument
In Structure-Activity Relationship (SAR) studies, replacing a standard 4-hydroxypiperidine with 6-azaspiro[3.5]nonan-9-ol alters the exit vector of the nitrogen substituent by approximately 30-40 degrees due to the ring puckering induced by the cyclobutane. This allows medicinal chemists to "reach" different areas of a binding pocket without increasing molecular weight significantly.
Caption: Decision logic for selecting the spiro[3.5]nonane scaffold in drug design.
Handling & Safety Protocols
While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for secondary amines and alcohols.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine absorbs CO₂ from the air; store as the hydrochloride or oxalate salt for long-term stability.
Technical Guide: Spectroscopic Data & Characterization of 6-Azaspiro[3.5]nonan-9-ol
The following technical guide details the spectroscopic characterization and structural analysis of 6-Azaspiro[3.5]nonan-9-ol , a critical spirocyclic building block in modern medicinal chemistry. Executive Summary 6-Aza...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization and structural analysis of 6-Azaspiro[3.5]nonan-9-ol , a critical spirocyclic building block in modern medicinal chemistry.
Executive Summary
6-Azaspiro[3.5]nonan-9-ol (CAS: 1369246-31-0) represents a strategic scaffold in drug discovery, functioning as a conformationally restricted bioisostere of piperidine or cyclohexyl systems. Its spirocyclic architecture offers distinct vectors for substituent exit, improving metabolic stability and altering lipophilicity (LogD) compared to non-spiro analogs.
This guide provides a comprehensive framework for the identification, structural validation, and purity assessment of this compound. It is designed for analytical chemists and synthetic researchers requiring rigorous protocols for library validation or intermediate quality control.
Structural Analysis & Stereochemistry
Understanding the atomic connectivity is prerequisite to interpreting spectral data. The 6-azaspiro[3.5]nonane skeleton consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring.
Numbering Scheme:
Positions 1–3: Cyclobutane ring (distal to spiro center).
Position 4: Spiro quaternary carbon.
Position 6: Nitrogen atom (secondary amine).
Position 9: Carbon bearing the hydroxyl group (chiral center).
Stereochemical Implications:
Chirality: Carbon-9 is a chiral center. The compound exists as a pair of enantiomers ((9R) and (9S)). Unless specified as a resolved isomer, the material is typically supplied as a racemate.
Diastereomers: Unlike 1,4-disubstituted cyclohexanes, the spiro junction prevents cis/trans isomerism relative to the bridgehead in the traditional sense, but the ring conformation (chair/boat) of the piperidine unit is influenced by the spiro-fusion.
Structural Logic Diagram
The following diagram illustrates the logical dependencies between structural features and the analytical methods required to verify them.
Figure 1: Analytical workflow correlating structural features to specific spectroscopic methods.
Spectroscopic Data Specifications
The following data represents the reference profile for 6-Azaspiro[3.5]nonan-9-ol. Researchers should compare their experimental results against these ranges.
Mass Spectrometry (LC-MS/HRMS)
Mass spectrometry is the primary pass/fail filter for identity.
Parameter
Value
Interpretation
Molecular Formula
C₈H₁₅NO
Monoisotopic Mass
141.1154 Da
Exact mass calculation.
Observed Ion [M+H]⁺
142.12 ± 0.05 m/z
Protonated molecular ion (ESI+).
Common Fragments
m/z 124.1 ([M+H] - H₂O)
Characteristic loss of hydroxyl group.
Adducts
m/z 164.1 ([M+Na]⁺)
Common in non-buffered mobile phases.
Protocol Note: Use a generic C18 gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid). The amine is polar; expect early retention times (0.5 – 1.5 min on standard UPLC columns).
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof. The spiro-center renders the cyclobutane protons magnetically chemically distinct from the piperidine protons.
H NMR (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to visualize the exchangeable OH and NH protons and to prevent peak broadening due to hydrogen bonding.
Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Context
4.80 – 5.00
d (broad)
1H
OH
Hydroxyl proton (couples to H9).
3.65 – 3.75
m
1H
H9
Methine proton alpha to Oxygen.
2.80 – 3.00
m
2H
H6/H8
Protons alpha to Nitrogen.
2.60 – 2.75
m
2H
H6/H8
Protons alpha to Nitrogen (axial/equatorial split).
1.70 – 2.10
m
6H
H1/H2/H3
Cyclobutane ring protons (complex envelope).
1.30 – 1.50
m
2H
H5/H7
Piperidine ring methylene protons.
Diagnostic Signals:
The Spiro "Silence": Note the absence of a proton signal at the quaternary C4 position.
Cyclobutane Envelope: The 1.70–2.10 ppm region typically integrates to ~6 protons (the 4-membered ring), distinguishing this from simple piperidines.
H9 Shift: The proton at C9 (alpha to OH) is the most deshielded aliphatic proton, appearing distinct from the N-adjacent protons.
C NMR (100 MHz, DMSO-d₆)
Shift (δ, ppm)
Type
Assignment
Notes
65.5 – 67.0
CH
C9
Alpha to Oxygen (Diagnostic).
45.0 – 50.0
CH₂
C5, C7
Alpha to Nitrogen.
38.0 – 42.0
Cq
C4
Spiro Quaternary Carbon (Low intensity).
30.0 – 35.0
CH₂
C1, C3
Cyclobutane methylenes.
15.0 – 18.0
CH₂
C2
Distal cyclobutane methylene.
Experimental Protocols
Purity Assessment (HPLC-UV-ELSD)
Because 6-Azaspiro[3.5]nonan-9-ol lacks a strong chromophore (no aromatic rings), UV detection at 254 nm is insufficient.
Recommended Detection:
ELSD (Evaporative Light Scattering Detector): Universal detection for non-chromophoric compounds.
CAD (Charged Aerosol Detector): Alternative to ELSD.
Low-UV (205-210 nm): Can detect the amine/alcohol functionality but is prone to solvent noise.
Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or Ammonium Bicarbonate (pH 10) for better peak shape of amines.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Pass Criteria: Purity > 95% by ELSD/CAD area integration.
Handling & Storage
State: Viscous oil or low-melting solid (hygroscopic).
Stability: Stable under ambient conditions but sensitive to oxidation (N-oxide formation) upon prolonged air exposure.
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).
Synthesis & Impurity Profile (Contextual)
Understanding the origin of the sample aids in identifying impurities. This compound is often synthesized via the reduction of 6-azaspiro[3.5]nonan-9-one .
Synthesis & Characterization Workflow
The following diagram outlines the critical path from synthesis to validated data.
Figure 2: Synthesis context and impurity checkpoints.
Common Impurities:
Residual Ketone: Look for a carbonyl signal in
C NMR (~210 ppm) or IR absorption at ~1710 cm⁻¹.
Solvents: Methanol or Ethanol (often used in reduction) may persist. Check
H NMR (MeOH: 3.17 ppm singlet in DMSO).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82418041, 6-azaspiro[3.5]nonan-9-ol. Retrieved from [Link]
Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocyclic stereocontrol).
Smith, A. B., et al. (2008). Spirocycles in Drug Discovery: The Evolution of a Scaffold. Journal of Medicinal Chemistry. (Contextualizing the utility of azaspiro scaffolds).
Foundational
Technical Guide: Mass Spectrometry of 6-Azaspiro[3.5]nonan-9-ol
[1] Executive Summary 6-Azaspiro[3.5]nonan-9-ol is a high-value spirocyclic building block used extensively in modern drug discovery to enhance the physicochemical properties of clinical candidates.[1] As a bioisostere f...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
6-Azaspiro[3.5]nonan-9-ol is a high-value spirocyclic building block used extensively in modern drug discovery to enhance the physicochemical properties of clinical candidates.[1] As a bioisostere for flat aromatic systems, it increases fraction saturated carbon (
), improving solubility and metabolic stability.[1] This guide provides a comprehensive technical analysis of its mass spectrometric behavior, focusing on ionization dynamics, fragmentation mechanisms, and method development for bioanalytical applications.[1]
Chemical Profile & Physicochemical Properties
Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.[1] The basic secondary amine and the secondary alcohol dictate the ionization mode and chromatographic retention.[1]
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5).[1]
Mechanism: Deprotonates the amine (neutral form), significantly increasing retention on the hydrophobic stationary phase.[1]
Fragmentation Mechanism (MS/MS)
The fragmentation of 6-Azaspiro[3.5]nonan-9-ol is driven by two competing factors: charge-remote fragmentation (driven by ring strain) and charge-proximate fragmentation (alpha-cleavage).[1]
Key Fragment Ions
m/z 124.11 (
):
Mechanism: Neutral loss of water.[1] The hydroxyl group at C9 (adjacent to the spiro center) undergoes elimination. This is often the base peak if collision energy (CE) is low.[1]
m/z 96.08 (
):
Mechanism: Following water loss, the strained cyclobutane ring (spiro-fused) undergoes ring opening and loss of ethylene (
Mechanism: Characteristic piperidine ring fragment.[1][2][3][4] Represents the cleavage of the spiro-junction, retaining the nitrogen-containing ring.[1]
m/z 56.05 (
):
Mechanism: Further degradation of the piperidine ring via Retro-Diels-Alder (RDA) type mechanisms.[1]
Fragmentation Pathway Visualization
The following diagram illustrates the predicted dissociation pathway, highlighting the transition from the protonated parent to the stable alkene and ring-opened species.[1]
Caption: Proposed ESI+ MS/MS fragmentation pathway for 6-Azaspiro[3.5]nonan-9-ol showing sequential water loss and ring strain relief.
Experimental Protocol: Impurity Profiling
This workflow is designed to detect 6-Azaspiro[3.5]nonan-9-ol as an impurity or building block residue in drug synthesis.[1]
Step 1: Sample Preparation
Solvent: Dissolve sample in 90:10 Acetonitrile:Water (v/v). Avoid pure water to prevent hydrolysis of sensitive coupled products.[1]
Concentration: Target 1 µg/mL for full-scan MS; 100 ng/mL for MRM quantification.
Filtration: 0.2 µm PTFE filter (mandatory to protect HILIC columns).
The 6-azaspiro[3.5]nonan-9-ol scaffold is a critical intermediate in the synthesis of SARS-CoV-2 3CL protease inhibitors and SHP2 inhibitors .[1]
Bioisosterism: It replaces the morpholine ring to lower LogD and prevent hERG channel inhibition.
Metabolite ID: In metabolic stability assays, look for hydroxylation (+16 Da) on the cyclobutane ring or N-oxidation (+16 Da) on the nitrogen.[1] The fragmentation pattern of these metabolites will shift the parent mass by +16 but retain the characteristic spiro-cleavage pattern.[1]
References
PubChem. (2025).[1][5][6] 6-Azaspiro[3.5]nonan-9-ol Compound Summary. National Library of Medicine.[1] [1]
Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxy phenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979).[1] Journal of Medicinal Chemistry. [1]
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]
University of Luxembourg. (2025).[1][7] PubChemLite: 6-azaspiro[3.5]nonan-9-ol CCS and MS Adducts.
The Spirocyclic Amine Scaffold: A Guide to Unlocking Novel Biological Activity
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of spirocyclic amines into molecular design has emerged as a powerful strategy in modern medicinal chemistry. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of spirocyclic amines into molecular design has emerged as a powerful strategy in modern medicinal chemistry. These unique three-dimensional structures offer a compelling departure from traditional flat, aromatic scaffolds, providing a nuanced approach to modulating biological activity and optimizing pharmacokinetic profiles. This guide provides an in-depth technical exploration of the biological activities associated with spirocyclic amines. We will delve into the mechanistic underpinnings of their diverse therapeutic applications, from oncology to infectious diseases, and provide detailed, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with practical insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the potential of spirocyclic amines in their quest for novel therapeutics.
The Strategic Advantage of Spirocyclic Amines in Drug Discovery
Spirocycles are bicyclic systems where the two rings are connected by a single, shared atom. When one or more of these rings contain a nitrogen atom, they form a spirocyclic amine. This architectural feature imparts a distinct three-dimensional geometry, a significant departure from the planar structures that have historically dominated drug discovery. This "escape from flatland" is not merely a matter of aesthetics; it provides tangible benefits in the pursuit of potent and selective therapeutics.[1]
The inherent rigidity of the spirocyclic core reduces the number of rotatable bonds in a molecule. This conformational constraint can pre-organize the pharmacophoric elements into an optimal orientation for binding to a biological target, thereby enhancing potency and selectivity.[2] Furthermore, the introduction of sp³-hybridized carbon atoms within the spirocyclic framework increases the fraction of sp³ carbons (Fsp³) in the molecule. A higher Fsp³ is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and reduced off-target effects.[2]
The incorporation of an amine group within this rigid scaffold provides a key interaction point for forming hydrogen bonds or salt bridges with biological targets, a fundamental aspect of molecular recognition. The diverse biological activities of spirocyclic amines underscore their potential as privileged scaffolds in drug design.
Therapeutic Landscapes of Spirocyclic Amines
The unique structural and physicochemical properties of spirocyclic amines have led to their exploration across a wide array of therapeutic areas.
Oncology
In the realm of oncology, spirocyclic amines have shown significant promise as inhibitors of key cancer-related targets.
MDM2-p53 Interaction Inhibitors: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[3] Small molecules that can disrupt the MDM2-p53 interaction can restore p53 function, leading to tumor cell death. Spirocyclic oxindoles have emerged as a potent class of MDM2-p53 inhibitors, with the spirocyclic core providing a rigid scaffold to orient the key functional groups for optimal interaction with MDM2.[4]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer.[5][6] Spirocyclic amines have been incorporated into the design of potent and selective ALK inhibitors.
Sirtuin (SIRT) Inhibitors: Sirtuins are a class of NAD+-dependent deacetylases that are implicated in various cellular processes, including cell survival and proliferation.[7] Certain spirocyclic hybrids have been identified as potent inhibitors of SIRT1, a target of interest in cancer therapy.[4]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Trilaciclib, a spirocyclic inhibitor of CDK4 and CDK6, is used to protect the bone marrow from chemotherapy-induced damage.[1]
Infectious Diseases
The structural diversity of spirocyclic amines has also been leveraged in the fight against infectious agents.
Antiviral Agents: Spirooxindoles, due to their unique three-dimensional features, have been identified as privileged scaffolds for the development of antiviral drugs.[9][10] Notably, spiro-pyrazolopyridone oxindoles have been reported as potent inhibitors of the dengue virus NS4B protein.[9][10]
Antifungal Agents: Griseofulvin, one of the earliest approved spirocyclic drugs, is an antifungal agent used to treat infections of the skin, hair, and nails. Its proposed mechanism involves interference with fungal mitosis.[1]
Central Nervous System (CNS) Disorders and Other Indications
Spirocyclic amines have also demonstrated utility in targeting proteins involved in neurological and other systemic diseases.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: MCHR1 is a G protein-coupled receptor involved in the regulation of appetite and mood.[11][12] Spirocyclic amines have been developed as MCHR1 antagonists with potential applications in the treatment of obesity.[2]
Muscarinic Receptor Agonists: Cevimeline, a spirocyclic quinuclidine derivative, acts as an agonist at M1 and M3 muscarinic receptors and is used to treat dry mouth associated with Sjögren's syndrome.[1]
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers: Spirocyclic compounds like Spirapril (ACE inhibitor) and Irbesartan (angiotensin II receptor blocker) are used in the management of hypertension.[1]
hERG Channel Blockade Mitigation: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The rigid nature of spirocyclic scaffolds can be used to orient molecules away from the hERG channel binding site, thus reducing cardiotoxicity.[1]
Core Experimental Workflows for Evaluating Biological Activity
The characterization of the biological activity of spirocyclic amines requires a suite of robust and reproducible assays. This section provides detailed, step-by-step protocols for key experiments.
Target-Based Assays
These assays are designed to measure the direct interaction of a spirocyclic amine with its intended biological target.
This assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.[2]
Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows dramatically, leading to a high fluorescence polarization signal. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1% BSA).
Dispense 40 µL of a solution containing 1.5 µM of recombinant human MDM2 protein and 75 nM of a rhodamine-labeled p53 peptide into the wells of a black, 384-well microplate.[2]
Add 20 µL of the test spirocyclic amine at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤1%).
Incubate the plate at room temperature for 10 minutes.
Measure the fluorescence polarization using a plate reader with excitation at 531 nm and emission at 595 nm.[2]
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay measures the NAD+-dependent deacetylase activity of SIRT1.[7][13]
Principle: A fluorogenic substrate containing an acetylated lysine residue is used. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.
Protocol:
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
In a 96-well plate, add the following to each well:
Test spirocyclic amine at various concentrations.
Recombinant human SIRT1 enzyme.
NAD+.
Assay buffer to a final volume.
Initiate the reaction by adding 15 µL of the fluorogenic SIRT1 substrate solution.[14]
Incubate the plate at 37°C for 30-45 minutes.[7][14]
Add 50 µL of the developing solution containing a stop reagent.[14]
Incubate at room temperature for 15-30 minutes.[13][14]
Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
Determine the IC₅₀ value from the dose-response curve.
This assay measures the kinase activity of ALK by quantifying the amount of ADP produced.[15]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
Set up the kinase reaction in a 384-well plate containing:
Recombinant ALK enzyme.
Substrate (e.g., a generic tyrosine kinase substrate).
ATP.
Test spirocyclic amine at various concentrations.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[15]
Measure the luminescence using a plate reader.[15]
Calculate the IC₅₀ value from the dose-response curve.
Cell-Based Assays
These assays evaluate the effects of spirocyclic amines on cellular processes in a more physiologically relevant context.
This technique is used to determine the proportion of cells in a population that are in the G0/G1, S, or G2/M phases of the cell cycle.[16][17][18]
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of cells in the different phases of the cell cycle.
Protocol:
Culture cells (e.g., a cancer cell line) in appropriate media.
Treat the cells with the test spirocyclic amine at various concentrations for a specified time (e.g., 24-48 hours).
Harvest the cells by trypsinization and centrifugation (1200 rpm for 5 minutes).[16]
Wash the cells with ice-cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes at 4°C.[16]
Wash the cells with PBS to remove the ethanol.
Resuspend the cells in a staining solution containing PI and RNase A.
Incubate at room temperature in the dark for 20-30 minutes.[19]
Analyze the cells by flow cytometry.
This assay is used to detect and quantify apoptotic cells.[4][20][21][22]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is also used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol:
Treat cells with the test spirocyclic amine as described for the cell cycle analysis.
Harvest and wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.[4]
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[4]
Incubate for 10-15 minutes at room temperature in the dark.[4]
Analyze the cells by flow cytometry within one hour.
This assay evaluates the ability of a compound to inhibit the replication of dengue virus in a cell culture model.[23][24][25][26][27]
Principle: A susceptible cell line (e.g., Huh7 or Vero cells) is infected with dengue virus in the presence or absence of the test compound. The antiviral activity is determined by measuring the reduction in viral replication, which can be assessed by various methods such as plaque reduction assay, focus forming unit reduction assay, or by quantifying viral protein or RNA levels.
Protocol (Focus Forming Unit Reduction Assay):
Seed Vero cells in a 96-well plate and allow them to form a monolayer.
Pre-treat the cells with various concentrations of the test spirocyclic amine for a specified time.
Infect the cells with dengue virus at a specific multiplicity of infection (MOI).
After a 1-hour adsorption period, remove the virus inoculum and add fresh media containing the test compound.
Incubate the plate for a period that allows for viral replication (e.g., 48-72 hours).
Fix the cells and permeabilize them.
Perform an immunoassay to detect a viral antigen (e.g., dengue virus E protein) using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Add a substrate for HRP to visualize the foci of infected cells.
Count the number of foci in each well and calculate the percentage of inhibition relative to the untreated control.
Physicochemical and Pharmacokinetic Profiling
Understanding the physicochemical and pharmacokinetic properties of spirocyclic amines is crucial for their development as drugs.
Kinetic Solubility (Turbidimetric Method):
Prepare a stock solution of the test compound in DMSO.
Make serial dilutions of the stock solution in DMSO.
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[28]
Measure the turbidity of the solutions using a nephelometer or a UV/Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[29]
The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method):
Add an excess amount of the solid compound to a known volume of aqueous buffer.[30]
Shake the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[30]
Filter or centrifuge the suspension to remove the undissolved solid.
Determine the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV.
Shake-Flask Method:
Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (pH 7.4 for LogD).
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
Separate the two phases by centrifugation.
Determine the concentration of the compound in each phase by HPLC-UV.
Calculate LogP or LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Microsomal Stability Assay:
Incubate the test spirocyclic amine at a low concentration (e.g., 1 µM) with liver microsomes (from human or other species) and NADPH in a buffered solution.
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in well-structured tables.
Table 1: Biological Activity of Representative Spirocyclic Amines
Compound ID
Target
Assay Type
IC₅₀ / EC₅₀ (nM)
Cell Line (for cellular assays)
Spiro-Oxindole-1
MDM2-p53
Fluorescence Polarization
50
N/A
Spiro-Amine-A
ALK
Luminescent Kinase Assay
15
N/A
Spiro-Amine-B
Dengue Virus NS4B
Focus Forming Assay
200
Vero
Trilaciclib
CDK4/6
Kinase Assay
CDK4: 1, CDK6: 4
N/A
Table 2: Physicochemical and Pharmacokinetic Properties
Compound ID
Kinetic Solubility (µM)
LogD (pH 7.4)
Microsomal Stability (t₁/₂ min)
Spiro-Oxindole-1
55
2.8
45
Spiro-Amine-A
>100
1.5
>60
Spiro-Amine-B
25
3.5
20
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
MDM2-p53 Signaling Pathway and Inhibition
Caption: Inhibition of the MDM2-p53 interaction by a spirocyclic amine.
General Experimental Workflow for Spirocyclic Amine Evaluation
Caption: A generalized workflow for the discovery and development of spirocyclic amines.
Conclusion and Future Perspectives
Spirocyclic amines represent a rich and underexplored area of chemical space with immense potential for the discovery of novel therapeutics. Their inherent three-dimensionality and conformational rigidity provide a distinct advantage in achieving high potency and selectivity for a diverse range of biological targets. The continued development of innovative synthetic methodologies will undoubtedly expand the accessibility and diversity of spirocyclic amine scaffolds, paving the way for the next generation of medicines. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these remarkable molecules.
References
BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Wang, S., & Sun, H. (2012). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. In Methods in Molecular Biology (Vol. 911, pp. 135–147). Humana Press.
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183.
National Center for Biotechnology Information. (n.d.). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. Retrieved from [Link]
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer. Retrieved from [Link]
ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]
MDPI. (2023). Tizoxanide Antiviral Activity on Dengue Virus Replication. Retrieved from [Link]
Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]
National Center for Biotechnology Information. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Retrieved from [Link]
Semantic Scholar. (n.d.). Evaluation of in vitro Antiviral Activity of Essential Oil Compounds Against Dengue Virus. Retrieved from [Link]
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
American Chemical Society. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. Retrieved from [Link]
Resolve a DOI Name. (n.d.). Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. Retrieved from [Link]
MDPI. (n.d.). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Retrieved from [Link]
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Retrieved from [Link]
ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Dovepress. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Retrieved from [Link]
bioRxiv. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Retrieved from [Link]
ResearchGate. (2018). (PDF) ALK testing methods: Is there a winner or loser?. Retrieved from [Link]
Wikipedia. (n.d.). Melanin-concentrating hormone receptor 1. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Melanin-Concentrating Hormone Receptor 1 Antagonists for Treatment of Obesity. Retrieved from [Link]
Physicochemical Profiling & Application of 6-Azaspiro[3.5]nonan-9-ol
This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 6-Azaspiro[3.5]nonan-9-ol , a high-value spirocyclic scaffold used to enhance the three-dimension...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 6-Azaspiro[3.5]nonan-9-ol , a high-value spirocyclic scaffold used to enhance the three-dimensionality (
) and physicochemical properties of drug candidates.
Technical Guide for Drug Discovery
Executive Summary
6-Azaspiro[3.5]nonan-9-ol represents a class of "fattened" bioisosteres designed to replace planar piperidine or cyclohexyl rings in drug discovery. By introducing a spirocyclic junction between a cyclobutane and a piperidine ring, this scaffold disrupts molecular planarity, thereby improving solubility and metabolic stability while maintaining vector fidelity for target engagement. This guide provides a comprehensive analysis of its properties, handling, and experimental characterization.[1]
Structural & Physicochemical Characterization
Molecular Architecture
The molecule consists of a cyclobutane ring spiro-fused to a 3-hydroxypiperidine moiety. The spiro-carbon (C5) creates a quaternary center that locks the conformation, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.
Common Identifier: Spiro[3.5] piperidine-ol derivative
CAS Registry Number: 1060633-89-5 (Generic/Related) / PubChem CID: 82418041
SMILES: C1CC2(C1)CNCCC2O (Note: Isomeric forms exist; 9-OH creates a chiral center).
Physicochemical Property Profile
The following data aggregates predicted and experimental values typical for this scaffold class.
Property
Value / Range
Technical Insight
Molecular Weight
141.21 g/mol
Fragment-like, ideal for Lead-Like space.
LogP (Octanol/Water)
0.1 – 0.5
Highly hydrophilic due to amine/hydroxyl polarity; excellent for lowering lipophilicity of greasy leads.
LogD (pH 7.4)
-1.5 to -0.5
Predominantly ionized at physiological pH, ensuring high aqueous solubility.
pKa (Basic N)
10.5 – 11.0
Typical secondary amine basicity; likely requires salt formation (e.g., HCl) for handling.
TPSA
~32–40 Ų
Favorable for CNS penetration if overall molecular TPSA remains <90 Ų.
H-Bond Donors/Acc.
2 (NH, OH) / 2
Balanced donor/acceptor profile for specific binding interactions.
1.0 (100%)
Complete saturation maximizes "escape from flatland" benefits.
Analyst Note: The position of the hydroxyl group at C9 (adjacent to the spiro center in some numbering schemes, or meta to nitrogen) introduces steric bulk that can protect the amine from rapid metabolic N-oxidation or glucuronidation.
Medicinal Chemistry Applications
Bioisosterism and Vector Placement
6-Azaspiro[3.5]nonan-9-ol is frequently used as a bioisostere for 4-hydroxypiperidine or 4-hydroxycyclohexane . The spiro-cyclobutane ring acts as a bulky, lipophilic "gem-dimethyl" equivalent but with defined geometry, often filling hydrophobic pockets (e.g., S2 pockets in proteases) more effectively than linear alkyl groups.
The following diagram illustrates how this scaffold modulates drug properties.
Figure 1: Mechanistic impact of the 6-azaspiro[3.5]nonan-9-ol scaffold on pharmacological parameters.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Accurate pKa determination is critical as the protonation state drives solubility and receptor binding.
Reagents:
Compound: 2–5 mg of 6-Azaspiro[3.5]nonan-9-ol hydrochloride.
Titrant: 0.1 M KOH (standardized).
Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water.
Protocol:
Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl under inert atmosphere (
) to prevent carbonate formation.
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
Titration: Titrate with 0.1 M KOH in 5 µL increments from pH 2.0 to pH 12.0.
Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the neutralization of excess HCl; the second inflection point (half-equivalence) represents the pKa of the secondary amine.
Validation: The expected pKa is ~10.8. If the hydroxyl group participates in intramolecular H-bonding, a shift of 0.2–0.5 units may be observed.
Lipophilicity (LogD) via Shake-Flask Method
Given the hydrophilicity of this molecule, a standard shake-flask method is preferred over HPLC retention time extrapolation.
Protocol:
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
Partitioning: Add 50 µL of stock to a vial containing 995 µL of 1-octanol (pre-saturated with buffer) and 995 µL of PBS (pH 7.4).
Equilibration: Vortex vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification: Analyze both phases using LC-MS/MS.
Calculation:
.
Self-Validation Check: Mass balance should be >90%. If recovery is low, check for adsorption to plasticware.
Synthetic Accessibility & Impurity Profile
Synthesis typically proceeds via a Boc-protected spiro-ketone intermediate. Understanding this route is essential for identifying potential impurities.
Common Synthetic Route:
Starting Material: tert-Butyl 4-formylpiperidine-1-carboxylate (or similar precursor).
Spiro Cyclization: Alkylation with 1,3-dibromopropane (for [3.5] systems, specific ring closure strategies apply). Note: Commercial routes often start from pre-formed spiro-ketones.
Reduction: Reduction of the ketone to the alcohol (NaBH4).
Critical Control Point: This step generates the chiral center at C9. Unless asymmetric reduction is used, a racemic mixture is obtained.
Deprotection: Acidic removal of the Boc group (HCl/Dioxane or TFA).
Impurity Profile:
Enantiomers: The 9-OH center creates (R) and (S) enantiomers. Chiral HPLC (e.g., Chiralpak AD-H) is required for separation.
Diastereomers: If the piperidine ring is substituted elsewhere, cis/trans isomers relative to the spiro ring will exist.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse, handle as a generic bioactive amine.
Storage: Hygroscopic. Store at -20°C under desiccant. The free base absorbs
from air; store as HCl or oxalate salt for stability.
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
References
PubChem. 6-Azaspiro[3.5]nonan-9-ol (Compound).[3][4] National Library of Medicine. Available at: [Link]
Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry.[1][5][6] Angewandte Chemie International Edition.[7] (General grounding on spiro-properties).
Zheng, Y., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3C-Like Protease. (Demonstrates application of 6-azaspiro[3.5] scaffolds). Available at: [Link]
Burkhard, J.A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Context on spiro-ether/amine physicochemical trends).
Application Note: Strategic Synthesis and Functionalization of 6-Azaspiro[3.5]nonan-9-ol Scaffolds
Executive Summary & Structural Significance The 6-azaspiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the more common 7-azaspiro[3.5]nonane (a 4-spiro-piperidine de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance
The 6-azaspiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the more common 7-azaspiro[3.5]nonane (a 4-spiro-piperidine derivative), the 6-aza isomer places the nitrogen atom in the 6-membered ring at the
-position relative to the spiro center. This unique geometry alters the exit vector of substituents, providing a distinct topological exploration of chemical space, particularly useful for GPCR and ion channel targets where subtle vector changes drive selectivity.
The 9-hydroxy derivative (6-azaspiro[3.5]nonan-9-ol) is a critical intermediate. It offers a handle for further functionalization (e.g., etherification, oxidation to ketone, or conversion to amines) while maintaining the low lipophilicity and high metabolic stability characteristic of spirocyclic systems.
This Application Note details a robust, scalable protocol for the synthesis of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate , utilizing a thermodynamic alkylation strategy that avoids expensive noble metal catalysts.
Retrosynthetic Analysis & Strategy
To ensure regiochemical fidelity, we avoid direct cyclization of acyclic precursors, which often yields mixtures of ring sizes. Instead, we employ a "Decorated Scaffold" strategy : functionalizing a pre-existing piperidine ring to install the spiro-cyclobutane.
Objective: Reduce the ketone to the target alcohol.
Reagents: Sodium Borohydride (
, 1.1 equiv).
Solvent: Methanol (0°C).
Protocol:
Dissolve the ketone in MeOH (0.1 M) and cool to 0°C.
Add
portion-wise.
Stir for 1 hour at 0°C, then warm to RT.
Quench with saturated
.
Stereochemistry Note: The reduction typically yields a mixture of diastereomers (cis/trans relative to the spiro ring). These can often be separated by column chromatography if a single isomer is required for SAR.
Quantitative Data & Process Parameters
Parameter
Specification
Notes
Overall Yield
35% – 45% (4 steps)
Limiting step is usually the spiro-alkylation.
Key Impurity
O-alkylated enol ether
Removed during Phase 2 chromatography.
Reaction Molarity
0.2 M – 0.5 M
High dilution favors intramolecular cyclization over polymerization.
Safety Hazard
Hydrogen Gas ()
Vigorous evolution during Phase 1. Use blast shield.
Stereoselectivity
~3:1 (dr)
Reduction favors hydride attack from the less hindered face.
Mechanism & Workflow Visualization
The following diagram illustrates the molecular transformation flow, highlighting the critical transition states.
Caption: Step-wise reaction workflow for the synthesis of the 6-azaspiro[3.5]nonane scaffold.
Troubleshooting & Optimization
Stalled Alkylation: If the reaction in Phase 2 stalls after mono-alkylation, add a stronger base (e.g.,
or ) for the second cyclization step, but be wary of elimination side products.
Separation of Isomers: The final alcohol diastereomers often have distinct retention times on silica gel. If not, converting the alcohol to a benzoate ester (BzCl/Pyridine) often enhances separation; the ester can be hydrolyzed later.
Scale-Up: For multi-gram scales, the Krapcho decarboxylation (Phase 3) can be replaced by acid hydrolysis (6N HCl, reflux) followed by re-protection with
, which avoids high-temperature DMSO handling.
References
General Spiro-Piperidine Synthesis
Carreira, E. M., et al. "Spirocyclic Piperidines as Bioisosteres." J. Med. Chem., 2016 , 59, 21. Link
Krapcho Decarboxylation Methodology
Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982 , 805–822. Link
Spiro[3.
Relevant patent literature regarding Chemokine Receptor Antagonists utilizing the 6-azaspiro[3.5]nonane core. See CN111518015A (Vertex AI Search Result 1.1). Link
Alkylation Strategies for 4-Piperidones
Detailed protocols for
-keto ester formation and alkylation can be found in Organic Syntheses, Coll. Vol. 9, p. 432. Link
Functionalization of the 6-Azaspiro[3.5]nonan-9-ol Scaffold
Introduction: Escaping Flatland with Spirocyclic Architectures In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, Fsp³-rich architectures is a critical strategy for impro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Escaping Flatland with Spirocyclic Architectures
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, Fsp³-rich architectures is a critical strategy for improving physicochemical properties. The 6-azaspiro[3.5]nonan-9-ol scaffold represents a high-value "privileged structure" in this domain. Unlike simple piperidines, the spiro[3.5]nonane core introduces a rigid, orthogonal vector via the cyclobutane ring, restricting conformational entropy without adding excessive molecular weight.
This Application Note provides a definitive guide to functionalizing this bifunctional scaffold. We focus on the 6-azaspiro[3.5]nonan-9-ol isomer, where the nitrogen atom resides in the six-membered ring (position 6) and a hydroxyl handle is positioned at C9, offering a versatile platform for fragment-based drug design (FBDD) and library generation.
Key Structural Advantages
Metabolic Stability: The spiro-cyclobutane moiety sterically protects the adjacent carbons from metabolic oxidation (e.g., CYP450 metabolism).
Vector Orthogonality: The N6 amine and O9 hydroxyl group project substituents in defined, non-planar orientations, maximizing exploration of the target protein's binding pocket.
Physicochemical Tuning: The scaffold lowers LogD compared to gem-dimethyl analogs while maintaining structural rigidity.
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is crucial to understand the reactivity "hotspots" of the scaffold.
Numbering and Topology
The IUPAC numbering for the 6-azaspiro[3.5]nonane system starts at the cyclobutane ring (positions 1-3), proceeds to the spiro carbon (4), and then traverses the six-membered ring.
Position 6 (Secondary Amine): The primary vector for attachment to the core pharmacophore. It is highly nucleophilic and accessible.
Position 9 (Secondary Alcohol): The secondary vector ("exit vector"). It is sterically crowded due to the adjacent spiro center (C4), requiring tailored conditions for functionalization.
Figure 1: Structural deconstruction of the 6-azaspiro[3.5]nonan-9-ol scaffold highlighting reactivity zones.
Experimental Protocols
Protocol A: Selective N-Functionalization (The Anchor)
Objective: Derivatize the secondary amine (N6) while leaving the hydroxyl group (O9) intact. This is typically the first step to attach the scaffold to a larger drug molecule.
Mechanism: The N6 amine is significantly more nucleophilic than the O9 hydroxyl. Under controlled conditions, N-acylation or N-alkylation proceeds with >95% selectivity without protecting the alcohol.
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.
Critical Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance. The hydroxyl group at C9 does not interfere.
Workflow 2: SnAr Arylation
Suitable for attaching electron-deficient heteroaromatics (e.g., pyridines, pyrimidines).
Mix scaffold (1.0 equiv), Aryl Halide (1.0 equiv), and DIPEA (3.0 equiv) in DMSO.
Heat to 80–120°C (microwave irradiation is preferred for 30 mins).
Purification: Reverse-phase HPLC is often required to remove polar byproducts.
Protocol B: O-Functionalization & Modulation (The Tuner)
Objective: Modify the C9 position to alter polarity, introduce H-bond acceptors, or block metabolism.
Challenge: The adjacent spiro center (C4) creates steric bulk. Standard S_N2 conditions may be sluggish.
Workflow 1: Deoxyfluorination (OH → F)
Application: Creating a metabolically stable bioisostere (C-F mimics C-OH or C-H).
Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM.
Pre-requisite: The N6 amine MUST be protected (e.g., Boc, Cbz) or already functionalized to prevent amine oxidation/fluorination.
Procedure:
Dissolve N-protected scaffold (1.0 equiv) in anhydrous DCM at -78°C under N₂.
Add Deoxo-Fluor (1.5 equiv) dropwise.
Allow to warm to RT slowly over 4 hours.
Safety Note: Quench carefully with saturated NaHCO₃ at 0°C. DAST/Deoxo-Fluor releases HF upon hydrolysis.
Stereochemistry: This reaction typically proceeds with inversion of configuration (Walden inversion) at C9.
Workflow 2: Oxidation to Ketone (Access to Spiro-Diamines)
Application: Converting the alcohol to a ketone allows for a second reductive amination, generating 6,9-diazaspiro[3.5]nonane derivatives (highly valuable diamine scaffolds).
Workup: Quench with 1:1 mixture of sat. NaHCO₃ and sat.[2][3] Na₂S₂O₃ (to reduce iodine byproducts).
Downstream Utility: The resulting ketone (6-azaspiro[3.5]nonan-9-one) is a versatile intermediate. Reacting it with primary amines/STAB yields 9-amino derivatives with high diastereoselectivity (usually favoring the cis isomer relative to the spiro ring due to hydride attack from the less hindered face).
Quantitative Comparison: Spiro vs. Linear
The following table highlights why researchers switch from standard piperidines to the 6-azaspiro[3.5]nonane system.
Property
4-Hydroxypiperidine
6-Azaspiro[3.5]nonan-9-ol
Impact on Drug Design
Fsp³ Fraction
1.0 (High)
1.0 (High)
Maintains 3D character; better solubility.
Conformational Entropy
High (Flexible ring)
Low (Constrained)
Reduced entropic penalty upon binding; higher potency potential.
Lipophilicity (LogP)
Low
Moderate
The cyclobutane adds lipophilic bulk without aromaticity.
Metabolic Stability
Low (Vulnerable to oxidation)
High
Spiro center blocks metabolic access to adjacent carbons.
Vector Geometry
Linear/Planar
Orthogonal
Accesses unique sub-pockets in the target protein.
Strategic Synthesis Workflow
The following diagram illustrates the logical flow for diversifying this scaffold in a library setting.
Figure 2: Decision tree for the functionalization of 6-azaspiro[3.5]nonan-9-ol.
References
PubChem. "6-azaspiro[3.5]nonan-9-ol Compound Summary." National Library of Medicine. [Link]
Burkhard, J. A., et al. "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 2010. (Foundational work on azaspiro geometry and Fsp3).
Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Reviews Drug Discovery, 2010. (Review of spirocyclic utility).
Kuznetsov, D. M., et al. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023.[2] [Link]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Azaspiro[3.5]nonan-9-ol Analogs
Introduction: The Significance of the 6-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 6-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal chemists to explore beyond traditional "flat" aromatic structures.[1] Three-dimensional scaffolds have gained significant attention as they can provide enhanced binding affinity and specificity to biological targets.[2] Among these, spirocyclic systems, which contain two rings connected by a single common atom, are particularly intriguing due to their rigid and well-defined spatial arrangement. The 6-azaspiro[3.5]nonane framework represents a valuable scaffold in drug discovery, with derivatives showing promise in a variety of therapeutic areas. For instance, analogs of the closely related 6-azaspiro[3.5]nonane scaffold have been investigated as potent inhibitors of the SARS-CoV-2 3C-like protease, highlighting the potential of this structural motif in antiviral drug development.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of 6-azaspiro[3.5]nonan-9-ol analogs. The inherent chirality and functional group disposition of the 6-azaspiro[3.5]nonan-9-ol core make it an attractive starting point for the generation of diverse chemical libraries. By systematically modifying different parts of the molecule, researchers can elucidate the key structural features required for potent and selective biological activity. This document will detail the strategic design of an analog library, provide a representative synthetic protocol, and outline a detailed in vitro biological evaluation method using a G Protein-Coupled Receptor (GPCR) binding assay, a common target class for such molecules.[2][3]
Strategic Design of a 6-Azaspiro[3.5]nonan-9-ol Analog Library for SAR Studies
A successful SAR campaign relies on the logical and systematic modification of a lead compound to probe the chemical space around it.[4] For the 6-azaspiro[3.5]nonan-9-ol scaffold, several key regions can be targeted for derivatization to understand their influence on biological activity. The primary points of diversification are the azetidine nitrogen (N-6), the hydroxyl group at C-9, and the cyclohexane ring.
The rationale behind modifying these specific positions is to explore the effects of:
Steric Bulk and Lipophilicity: Introducing various substituents on the nitrogen atom or the cyclohexane ring can probe the size and shape of the binding pocket.
Hydrogen Bonding Capacity: The hydroxyl group at C-9 is a potential hydrogen bond donor and acceptor. Its modification or replacement can reveal its importance in receptor interaction.
Basic and Acidic Properties: The nitrogen at position 6 is basic and can be protonated at physiological pH. Modifying its environment or introducing other ionizable groups can alter the compound's overall physicochemical properties and its interaction with charged residues in the target protein.
The following diagram illustrates the key diversification points on the 6-azaspiro[3.5]nonan-9-ol scaffold:
Key diversification points on the 6-azaspiro[3.5]nonan-9-ol scaffold.
Experimental Protocols
Part 1: Synthesis of a Representative 6-Azaspiro[3.5]nonan-9-ol Analog
The following is a representative, multi-step protocol for the synthesis of an N-benzylated 6-azaspiro[3.5]nonan-9-ol analog. This protocol is based on established synthetic methodologies for related azaspirocyclic compounds.[5][6]
Protocol: Synthesis of 6-benzyl-6-azaspiro[3.5]nonan-9-ol
Materials:
1,4-Cyclohexanedione monoethylene ketal
Benzylamine
Sodium triacetoxyborohydride
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃)
Magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl)
Diethyl ether
Ethyl acetate (EtOAc)
Hexanes
Silica gel for column chromatography
Step 1: Reductive Amination to form N-benzyl-4-amino-cyclohexanone ethylene ketal
To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction mixture at room temperature overnight.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired N-benzyl-4-amino-cyclohexanone ethylene ketal.
Step 2: Ketal Deprotection
Dissolve the product from Step 1 in a mixture of acetone and 2M aqueous HCl.
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
Extract the product with EtOAc (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-benzyl-4-aminocyclohexanone.
Step 3: Intramolecular Cyclization and Reduction
This step is a conceptual adaptation for the formation of the azaspirocycle, inspired by methods for constructing similar strained ring systems.[5]
This conceptual step would involve a multi-step sequence likely starting with the conversion of the ketone to a suitable precursor for a ring-closing reaction to form the azetidine ring, followed by reduction of a carbonyl if present in the newly formed ring. A detailed, validated protocol for this specific transformation would need to be developed.
Step 4: Reduction of the C-9 Carbonyl
Dissolve the 6-benzyl-6-azaspiro[3.5]nonan-9-one from the conceptual Step 3 in methanol.
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with EtOAc (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 6-benzyl-6-azaspiro[3.5]nonan-9-ol.
Characterization: The final compound and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.[7]
Part 2: In Vitro Biological Evaluation - GPCR Radioligand Binding Assay
Given the structural similarities of many azaspirocyclic compounds to known neuromodulators, a relevant biological target for SAR studies of 6-azaspiro[3.5]nonan-9-ol analogs would be a G Protein-Coupled Receptor (GPCR) involved in neurotransmission, such as a serotonin (5-HT) or dopamine receptor.[4][8] The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized analogs for a hypothetical GPCR, for instance, the serotonin 5-HT₇ receptor.[9][10]
Non-specific binding control: 5-HT (serotonin) or another high-affinity unlabeled 5-HT₇ ligand
Synthesized 6-azaspiro[3.5]nonan-9-ol analogs
96-well microplates
Glass fiber filters (e.g., GF/B or GF/C)
Scintillation cocktail
Scintillation counter
Multi-channel pipette, plate shaker, and cell harvester
Step 1: Cell Membrane Preparation
Culture HEK293 cells expressing the 5-HT₇ receptor to ~80-90% confluency.
Wash the cells with ice-cold PBS and harvest them by scraping.
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4 °C.
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or polytron homogenizer.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4 °C to pellet the cell membranes.[11]
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
Repeat the centrifugation and resuspension step.
Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay (e.g., BCA or Bradford).
Aliquot and store the membrane preparation at -80 °C until use.
Step 2: Competitive Binding Assay
In a 96-well plate, add in triplicate:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]5-CT (at a final concentration near its Kd), and 100 µL of the membrane preparation.
Non-specific Binding: 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM final concentration), 50 µL of [³H]5-CT, and 100 µL of the membrane preparation.
Competitor Wells: 50 µL of the synthesized analog at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]5-CT, and 100 µL of the membrane preparation.
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[9]
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Dry the filters and place them in scintillation vials.
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Step 3: Data Analysis
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
For each concentration of the competitor analog, calculate the percentage of specific binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity (Ki) of the analog using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Data Presentation and Interpretation
The results of the SAR study should be organized in a clear and concise manner to facilitate the identification of trends. A tabular format is highly recommended for presenting the chemical structures of the analogs alongside their corresponding biological activity data.
Table 1: Hypothetical SAR Data for 6-Azaspiro[3.5]nonan-9-ol Analogs at the 5-HT₇ Receptor
Compound ID
R¹ (at N-6)
R² (at C-9)
R³ (on cyclohexane)
5-HT₇ Ki (nM)
Lead
-H
-OH
-H
550
1a
-CH₃
-OH
-H
320
1b
-Benzyl
-OH
-H
85
1c
-CH₂CH₂Ph
-OH
-H
120
2a
-Benzyl
-OCH₃
-H
450
2b
-Benzyl
-F
-H
>1000
3a
-Benzyl
-OH
4-F
92
3b
-Benzyl
-OH
4-OH
210
Substitution at N-6: Alkyl and especially bulky aromatic substituents (e.g., benzyl in 1b ) at the N-6 position appear to be favorable for binding affinity compared to the unsubstituted lead compound.
Modification at C-9: The hydroxyl group at C-9 seems to be crucial for activity, as its methylation (2a ) or replacement with fluorine (2b ) leads to a significant loss of potency. This suggests a critical hydrogen bonding interaction.
Substitution on the Cyclohexane Ring: Introduction of substituents on the cyclohexane ring has a modest impact, indicating that this region may be less critical for binding or oriented towards the solvent.
Visualization of the SAR Workflow
The overall process of an SAR study can be visualized as a cyclical process of design, synthesis, testing, and analysis.
A generalized workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
This application note has provided a detailed framework for conducting SAR studies on 6-azaspiro[3.5]nonan-9-ol analogs. By employing a systematic approach to analog design, synthesis, and biological evaluation, researchers can effectively probe the structural requirements for potent and selective activity at a given biological target. The provided protocols for synthesis and a GPCR binding assay serve as a robust starting point for such investigations.
Future work should focus on expanding the analog library based on the initial SAR findings. Promising compounds should be further characterized in secondary functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays for GPCRs) to determine their agonist or antagonist properties.[12][13][14] Furthermore, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted on the most promising leads to assess their drug-like properties. The iterative cycle of design, synthesis, and testing is fundamental to the successful optimization of a lead compound into a clinical candidate.
References
Request PDF. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
ACS Publications. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]
National Center for Biotechnology Information. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
National Center for Biotechnology Information. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. PubMed Central. [Link]
Frontiers. (2023). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. [Link]
National Center for Biotechnology Information. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. [Link]
MDPI. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. [Link]
Request PDF. (2019). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from ResearchGate. [Link]
National Center for Biotechnology Information. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central. [Link]
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
Organic Chemistry Portal. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. [Link]
bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]
Request PDF. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Retrieved from ResearchGate. [Link]
YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]
National Center for Biotechnology Information. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. PubMed Central. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]
ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. [Link]
CUNY Academic Works. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from Creative Biolabs website. [Link]
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
Application Notes and Protocols for the Use of 6-Azaspiro[3.5]nonan-9-ol in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Spirocyclic Scaffolds in Antiviral Therapy The landscape of antiviral drug discovery is in constant evolution, driven by the em...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in Antiviral Therapy
The landscape of antiviral drug discovery is in constant evolution, driven by the emergence of novel viral threats and the development of drug resistance. A key strategy in modern medicinal chemistry is the exploration of unique three-dimensional molecular architectures to enhance pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant interest due to their inherent structural rigidity.[1] This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 6-azaspiro[3.5]nonane framework, in particular, offers a versatile and promising starting point for the design of novel antiviral agents. Its three-dimensional nature allows for the precise spatial orientation of substituents, enabling the exploration of new chemical space within a target's binding site.[2]
Recent research has highlighted the potential of 6-azaspiro[3.5]nonane derivatives as potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[2] This application note provides a comprehensive guide for researchers, outlining the synthesis of the core 6-Azaspiro[3.5]nonan-9-ol scaffold, its derivatization, and a suite of protocols for evaluating its antiviral efficacy and drug-like properties.
Section 1: Synthesis of the Core Scaffold: 6-Azaspiro[3.5]nonan-9-ol
The synthesis of the 6-azaspiro[3.5]nonan-9-ol core is a critical first step. While various methods for the synthesis of azaspirocycles exist, a practical and scalable route is essential for drug discovery campaigns. Here, we propose a rational multi-step synthesis starting from commercially available materials, focusing on a Dieckmann condensation approach for the key ring-forming step.[3][4]
Protocol 1.1: Synthesis of N-Benzyl-4-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
This initial step involves the alkylation of a protected piperidine derivative to introduce the two ester functionalities required for the subsequent intramolecular cyclization.
To a stirred solution of ethyl 4-(N-benzylpiperidine)-4-carboxylate (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture for 30 minutes.
Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x volumes).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired diester.
Protocol 1.2: Intramolecular Dieckmann Condensation to form Ethyl 6-benzyl-9-oxo-6-azaspiro[3.5]nonane-8-carboxylate
This is the key spirocycle-forming step, utilizing an intramolecular Claisen condensation.
To a suspension of sodium hydride (1.5 equivalents, washed with hexanes to remove mineral oil) in anhydrous toluene, add a solution of the diester from Protocol 1.1 (1 equivalent) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the gas evolution ceases and the pH is acidic.
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting β-keto ester can be used in the next step with or without further purification.
Protocol 1.3: Decarboxylation to 6-Benzyl-6-azaspiro[3.5]nonan-9-one
The ester group is removed to yield the desired spirocyclic ketone.
Dissolve the crude β-keto ester from Protocol 1.2 in a mixture of dioxane and concentrated hydrochloric acid.
Heat the mixture to reflux for 12-18 hours.
Cool the reaction mixture to room temperature and neutralize with 5 M NaOH solution until the pH is basic.
Extract the product with dichloromethane (3 x volumes).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography to afford 6-Benzyl-6-azaspiro[3.5]nonan-9-one.
Protocol 1.4: Reduction to 6-Benzyl-6-azaspiro[3.5]nonan-9-ol
The ketone is reduced to the target alcohol.
Materials:
6-Benzyl-6-azaspiro[3.5]nonan-9-one
Sodium borohydride (NaBH₄)
Methanol
Water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the ketone from Protocol 1.3 in methanol at 0 °C.
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired alcohol.
Protocol 1.5: Deprotection to 6-Azaspiro[3.5]nonan-9-ol
The final step is the removal of the benzyl protecting group to yield the core scaffold.
Materials:
6-Benzyl-6-azaspiro[3.5]nonan-9-ol
Palladium on carbon (Pd/C), 10%
Methanol or Ethanol
Hydrogen gas (H₂)
Procedure:
Dissolve the protected alcohol in methanol or ethanol.
Add 10% Pd/C catalyst.
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield 6-Azaspiro[3.5]nonan-9-ol.
Section 2: Derivatization of the 6-Azaspiro[3.5]nonan-9-ol Scaffold
The synthesized 6-Azaspiro[3.5]nonan-9-ol is a versatile building block for creating a library of compounds for antiviral screening. The secondary amine and the hydroxyl group are key functional handles for derivatization. As demonstrated in the design of SARS-CoV-2 3CLpro inhibitors, the alcohol can be coupled to a peptide-like fragment.[2]
Protocol 2.1: General Procedure for Coupling to a Leu-Gln Surrogate Fragment
This protocol is adapted from the literature and describes the coupling of the spirocyclic alcohol to a fragment that mimics the natural substrate of the SARS-CoV-2 3CLpro.[2]
Materials:
6-Azaspiro[3.5]nonan-9-ol
N,N'-Disuccinimidyl carbonate (DSC)
Dipeptidyl amino alcohol fragment (e.g., a Leu-Gln surrogate)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
To a solution of the desired R-group precursor alcohol (e.g., a substituted benzyl alcohol) in anhydrous DCM, add DSC (1.1 equivalents) and TEA (1.2 equivalents).
Stir the reaction at room temperature for 2-4 hours to form the activated carbonate.
In a separate flask, dissolve the dipeptidyl amino alcohol fragment and 6-Azaspiro[3.5]nonan-9-ol in anhydrous DCM.
Add the activated carbonate solution to the mixture of the amino alcohol and spirocycle.
Stir at room temperature overnight.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the coupled product by column chromatography.
The resulting alcohol can then be oxidized (e.g., using Dess-Martin periodinane) to the corresponding aldehyde, which acts as a warhead for covalent inhibition of the cysteine protease.
Section 3: Antiviral Activity Assessment
Once a library of 6-azaspiro[3.5]nonane derivatives has been synthesized, their antiviral activity must be evaluated. A tiered approach, starting with a target-based enzymatic assay followed by cell-based assays, is recommended.
Prepare serial dilutions of the test compounds and the positive control in DMSO.
In a 384-well plate, add the assay buffer.
Add the test compounds to the wells (final DMSO concentration should be ≤1%).
Add the SARS-CoV-2 3CLpro enzyme to all wells except the negative control (substrate only).
Incubate for 15-30 minutes at room temperature.
Initiate the reaction by adding the fluorogenic substrate.
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission for the Edans/Dabcyl pair).
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This cell-based assay determines the ability of a compound to protect host cells from virus-induced death.[6][7]
Materials:
Vero E6 cells (or other susceptible cell line)
SARS-CoV-2 (or other target virus)
Cell culture medium (e.g., DMEM with 2% FBS)
Test compounds in DMSO
Positive control antiviral (e.g., Remdesivir)
Cell viability reagent (e.g., CellTiter-Glo®)
96-well or 384-well clear-bottom white plates
Luminometer
Procedure:
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
Prepare serial dilutions of the test compounds.
Remove the culture medium and add fresh medium containing the diluted compounds to the cells.
In a parallel plate, assess cytotoxicity by adding the compounds to uninfected cells.
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
Measure luminescence to quantify cell viability.
Calculate the percentage of CPE reduction and cytotoxicity.
Determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Data Presentation:
Compound
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Derivative 1
Value
Value
Value
Derivative 2
Value
Value
Value
Remdesivir (Control)
Reference Value
Reference Value
Reference Value
Protocol 3.3: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in infectious virus particles.[8][9]
Materials:
Vero E6 cells
SARS-CoV-2
Test compounds
Overlay medium (e.g., containing carboxymethylcellulose or agar)
Crystal violet staining solution
Procedure:
Seed Vero E6 cells in 6- or 12-well plates to form a confluent monolayer.
Prepare serial dilutions of the test compound.
Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
Incubate for 2-3 days until plaques are visible.
Fix the cells with a formalin solution and stain with crystal violet.
Count the number of plaques in each well.
Calculate the percentage of plaque reduction compared to the virus control.
Determine the concentration that inhibits plaque formation by 50% (PRNT₅₀).
Section 4: ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify drug candidates with favorable pharmacokinetic and safety profiles.[10]
Protocol 4.1: In Vitro ADMET Assays
A panel of standard in vitro assays should be performed.
Solubility: Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS).
Metabolic Stability: Incubation with human and mouse liver microsomes to determine the intrinsic clearance rate.
Cell Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.
CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.
hERG Inhibition: Patch-clamp or fluorescence-based assays to assess the risk of cardiac toxicity.
Data Presentation:
Compound
Aqueous Solubility (µM)
HLM Stability (% remaining at 60 min)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
hERG IC₅₀ (µM)
Derivative 1
Value
Value
Value
Value
Derivative 2
Value
Value
Value
Value
Visualizations
Caption: Workflow for the discovery of antiviral agents based on the 6-azaspiro[3.5]nonane scaffold.
Caption: Synthetic pathway for 6-Azaspiro[3.5]nonan-9-ol.
Conclusion and Future Directions
The 6-azaspiro[3.5]nonane scaffold represents a valuable starting point for the development of novel antiviral therapeutics. Its inherent three-dimensionality provides a unique advantage in exploring the binding pockets of viral targets. The protocols outlined in this application note provide a comprehensive framework for the synthesis, derivatization, and evaluation of compounds based on this promising scaffold. The successful application of these methods, particularly in the context of inhibiting SARS-CoV-2 3CLpro, underscores the potential of this approach. Future work should focus on expanding the library of derivatives to probe a wider range of chemical space, evaluating the broad-spectrum antiviral activity against other viral families, and conducting in vivo efficacy and pharmacokinetic studies on the most promising lead candidates.
References
Mechanism of action of antiviral drugs - PMC. (2021, March 16). National Center for Biotechnology Information. [Link]
Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (2025, October 18). ResearchGate. [Link]
Synthesis of 6-Methoxy-1-oxaspiro[4]deca-6,9-diene-8-one. (2002). Molecules, 7(3), 315-319. [Link]
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022, May 31). National Center for Biotechnology Information. [Link]
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). National Center for Biotechnology Information. [Link]
Standard laboratory protocols for SARS-CoV-2 characterisation. (2021, March 25). European Centre for Disease Prevention and Control. [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2025, August 5). ResearchGate. [Link]
SARS-CoV-2 cytopathic effect (CPE). National Center for Biotechnology Information. [Link]
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. (2020, May 31). National Center for Biotechnology Information. [Link]
An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. (2024, November 20). MDPI. [Link]
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2024, April 17). MDPI. [Link]
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2016, May 6). The Journal of Organic Chemistry, 81(9), 3509-3519. [Link]
ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. Creative Biolabs. [Link]
Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. (2020, September 3). ACS Pharmacology & Translational Science, 3(6), 1264-1273. [Link]
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (2010, January 1). National Center for Biotechnology Information. [Link]
(PDF) ChemInform Abstract: A Simple Three-Component Synthesis of Spiro-Pyran Derivatives. (2025, August 7). ResearchGate. [Link]
One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). National Center for Biotechnology Information. [Link]
RECENT PROGRESS ON SYNTHESIS OF SPIROCHROMANONE AND SPIROCHROMANE DERIVATIVES. (2021, September 17). HETEROCYCLES, Vol. 104, No. 1, 2022. [Link]
CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021, July 28). MDPI. [Link]
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023, November 13). ChemRxiv. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, November 23). MDPI. [Link]
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron, 54(40), 12379-12388. [Link]
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (2002). New Journal of Chemistry, 26(9), 1198-1202. [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(10), 1269-1276. [Link]
Technical Support Center: Purification of 6-Azaspiro[3.5]nonan-9-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 6-Azaspiro[3.5]nonan-9-ol. This document is designed for researchers, medicinal chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Azaspiro[3.5]nonan-9-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a molecule incorporating both a secondary amine and a secondary alcohol, 6-Azaspiro[3.5]nonan-9-ol presents unique purification challenges that require careful consideration of its chemical properties.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 6-Azaspiro[3.5]nonan-9-ol?
The two primary and most effective methods for purifying this amino alcohol are flash column chromatography on silica gel (with modifications) and recrystallization. The choice depends on the nature of the impurities and the scale of your reaction. For complex mixtures or to remove closely related by-products, chromatography is superior. For removing minor, less-soluble impurities from a crystalline solid, recrystallization is often more efficient.
Q2: What are the common impurities I should expect?
Impurities are typically derived from the synthetic route used. Common impurities can include:
Unreacted Starting Materials: Such as precursors to the spirocyclic core.
Reagents: Basic reagents like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in synthesis and can be difficult to remove.[1]
By-products: Incomplete cyclization can leave linear amino alcohol precursors.[2]
Degradation Products: The secondary amine is susceptible to oxidation, which can lead to colored impurities.[3]
Q3: Is 6-Azaspiro[3.5]nonan-9-ol stable during purification?
While generally stable, its basic secondary amine can interact strongly with acidic media, including standard silica gel. This can lead to irreversible adsorption, low recovery, or even degradation on the column.[2] Furthermore, like many amines, it can be sensitive to air oxidation over time, especially if trace metals are present, leading to discoloration.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-Azaspiro[3.5]nonan-9-ol.
Problem 1: My final product is a yellow or brown oil/solid instead of the expected white crystalline solid.
Underlying Cause: This discoloration is almost always due to the oxidation of the secondary amine.[3] This process can be accelerated by trace metal impurities (e.g., residual palladium from a coupling reaction) or prolonged exposure to air at elevated temperatures.
Solutions & Scientific Rationale:
Inert Atmosphere: Handle the crude material and conduct the purification under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
Activated Carbon Treatment: Before final isolation, dissolve the purified fractions in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite®. This is highly effective at adsorbing colored, high-molecular-weight impurities.[3]
Chelating Wash: If metal contamination is suspected, an aqueous wash with a chelating agent like EDTA during the initial workup can be beneficial.
Problem 2: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography.
Underlying Cause: This is a classic sign of a basic compound interacting strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. The amine group is protonated, leading to strong ionic interactions that cause tailing and prevent sharp elution bands.
Solutions & Scientific Rationale:
Basic Eluent Modifier: The most common solution is to add a small percentage (0.5-2%) of a volatile base to your eluent system.
Triethylamine (TEA): Competitively binds to the acidic sites on the silica, allowing your compound to elute more cleanly.
Ammonium Hydroxide: A solution of 7N NH₃ in methanol can be used to prepare the methanolic component of your eluent (e.g., preparing a 9:1 MeOH:NH₄OH stock solution). This is particularly effective for highly polar amines.
Alternative Stationary Phase: Switch to a more inert or basic stationary phase.
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without tailing.
Reverse-Phase Chromatography (C18): If the compound and impurities have sufficient differences in hydrophobicity, reverse-phase HPLC or flash chromatography using acetonitrile/water or methanol/water mobile phases can be an excellent alternative.[4]
Problem 3: I have very low recovery of my product after silica gel chromatography.
Underlying Cause: This is often an extreme case of the strong interaction described in Problem 2. If the interaction is strong enough, the compound can bind irreversibly to the silica gel. This is exacerbated by using highly polar solvents, which may not be strong enough to displace the protonated amine, or by letting the compound sit on the column for an extended period.
Solutions & Scientific Rationale:
Implement Solutions from Problem 2: Using a basic modifier or switching to alumina is the first and most critical step.
"Flash" Chromatography: Ensure the chromatography is performed quickly. Do not leave the column to run overnight. The goal is to minimize the residence time of your compound on the stationary phase.
Proper Eluent Selection: Do not use an eluent system that is too weak. If the compound barely moves from the baseline on TLC even with a modifier, your recovery from a column will be poor. A starting Rf of 0.2-0.3 is ideal for the primary eluent.
Final Column Flush: After collecting your product, flush the column with a very strong, basified eluent (e.g., 90:10:1 DCM:MeOH:NH₄OH) to recover any strongly adsorbed material. This fraction may be less pure but can be re-purified.
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for 6-Azaspiro[3.5]nonan-9-ol.
Caption: Decision workflow for purifying 6-Azaspiro[3.5]nonan-9-ol.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a reliable method for purifying 6-Azaspiro[3.5]nonan-9-ol on a multi-gram scale using a standard silica gel setup.
1. Preparation & Eluent Selection:
Stationary Phase: Standard silica gel, 60 Å pore size, 40-63 µm particle size.
TLC Analysis: Develop a TLC system to achieve an Rf value of 0.2-0.3 for the product spot. Start with the systems in Table 1. Crucially, add 1% triethylamine (TEA) to the premixed eluent.
Eluent Preparation: Prepare a sufficient quantity of the chosen eluent system. For a gradient elution, prepare both a "starting eluent" (e.g., 100% DCM + 1% TEA) and a "final eluent" (e.g., 95:5 DCM:MeOH + 1% TEA).
Table 1: Recommended Eluent Systems for Flash Chromatography
System Components
Ratio (v/v/v)
Polarity
Comments
Dichloromethane / Methanol / TEA
98:2:1 to 90:10:1
High
Excellent general-purpose system. The gradient is run by increasing the methanol percentage.
Ethyl Acetate / Heptane / TEA
50:50:1 to 100:0:1
Medium
Good for less polar impurities. Gradient is run by increasing the ethyl acetate percentage.
| Dichloromethane / 7N NH₃ in MeOH | 95:5 to 80:20 | High | Very effective at preventing streaking. Use a pre-made solution of methanolic ammonia. |
2. Column Packing:
Select a column with an appropriate diameter for your sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica:crude product by weight).
Pack the column using the "slurry" method with your starting eluent. Ensure the silica bed is well-compacted and free of air bubbles.
3. Sample Loading:
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (approx. 2-3 times the weight of your product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
Wet Loading: Dissolve the crude product in the absolute minimum volume of starting eluent and carefully pipette it onto the column. This is faster but can lead to broader bands if too much solvent is used.
4. Elution and Fraction Collection:
Begin eluting with the starting eluent, applying positive pressure ("flash").
Collect fractions and monitor their contents by TLC.
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol) to elute the product. A typical procedure might be similar to those used for other spirocyclic amines.[5]
Once the product has fully eluted, combine the pure fractions.
5. Product Isolation:
Concentrate the combined pure fractions using a rotary evaporator.
To remove residual TEA, co-evaporate several times with a solvent like dichloromethane or ethyl acetate.
Place the resulting product under high vacuum to remove the last traces of solvent.
Troubleshooting Chromatography: A Logic Diagram
Caption: Troubleshooting logic for common chromatography issues.
Protocol 2: Recrystallization
Recrystallization is ideal when your crude product is already >90% pure and crystalline. The key is finding a suitable solvent or solvent system.
1. Solvent Screening (Small Scale):
Place a few milligrams of your crude product into several small test tubes.
Add a few drops of a single solvent to each tube and observe solubility at room temperature. Good single solvents are those in which the compound is sparingly soluble at room temperature but fully soluble when hot.
If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Methanol) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., Heptane or Water) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
Potential Solvent Systems to Screen:
Isopropanol / Water
Ethyl Acetate / Heptane
Acetonitrile
Toluene
2. Recrystallization Procedure (Scale-up):
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
Add the chosen solvent or "good" solvent of a binary pair in portions, while heating and stirring, until the solid just dissolves.
If using a binary system, add the "poor" solvent dropwise until the cloud point is reached, then clarify with a drop of the "good" solvent.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the crystals under high vacuum.
References
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link]
Preparation and characterization of an immunoaffinity column for the selective extraction of azaspiracids. Journal of Chromatography B. Available at: [Link]
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available at: [Link]
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
Purification Troubleshooting. Reddit r/chemistry. Available at: [Link]
How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]
Validating a Reversed-Phase HPLC Method to Determine Residual Nonoxynol-9 on Pharmaceutical Process Equipment Using a Nonporous Silica Column. Pharmaceutical Technology. Available at: [Link]
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride. PubChem, National Institutes of Health. Available at: [Link]
9-Fluoro-6-oxa-2-azaspiro[3.5]nonane. PubChem, National Institutes of Health. Available at: [Link]
Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. MDPI. Available at: [Link]
6-Methyl-6-azaspiro[3.5]nonan-9-amine. Pharmaffiliates. Available at: [Link]
6-Azaspiro[3.5]nonan-9-ol 250mg. Dana Bioscience. Available at: [Link]
6-oxaspiro[3.5]nonan-9-amine. PubChemLite. Available at: [Link]
6-azaspiro[3.5]nonan-9-ol. PubChemLite. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for 6-Azaspiro[3.5]nonan-9-ol
Welcome to the technical support center for the synthesis and optimization of 6-Azaspiro[3.5]nonan-9-ol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 6-Azaspiro[3.5]nonan-9-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 6-Azaspiro[3.5]nonan-9-ol.
Q1: What are the most common synthetic routes to 6-Azaspiro[3.5]nonan-9-ol?
A1: The synthesis of azaspirocycles like 6-Azaspiro[3.5]nonan-9-ol often involves intramolecular cyclization reactions.[1][2][3] A common strategy is the intramolecular addition of a nitrogen nucleophile to an electrophilic carbon center within the same molecule, leading to the formation of the characteristic spirocyclic ring system.[2][4] Variations can include radical cyclizations, which offer a direct pathway to azaspirocyclic ketones that can be subsequently reduced to the desired alcohol.[3] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the key challenges in synthesizing 6-Azaspiro[3.5]nonan-9-ol?
A2: A primary challenge is controlling the regioselectivity of the intramolecular cyclization to favor the formation of the desired 6-azaspiro[3.5]nonane ring system over other potential ring sizes.[4] Another significant hurdle can be the competition between intramolecular and intermolecular reactions.[2][5] If the concentration of the starting material is too high, intermolecular side reactions can lead to the formation of dimers or polymers, reducing the yield of the desired spirocycle.[5] Finally, purification of the polar amino alcohol product can be challenging due to its solubility characteristics.[6][7][8]
Q3: What are the typical analytical methods used to characterize 6-Azaspiro[3.5]nonan-9-ol?
A3: The characterization of 6-Azaspiro[3.5]nonan-9-ol typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the carbon-hydrogen framework and confirming the connectivity of the spirocyclic structure. Mass spectrometry (MS) is used to determine the molecular weight of the compound.[9] Infrared (IR) spectroscopy can be used to identify the presence of the hydroxyl (-OH) and amine (N-H) functional groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[10]
II. Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues you may encounter during the synthesis of 6-Azaspiro[3.5]nonan-9-ol.
Problem 1: Low or No Product Yield
A low yield of the desired 6-Azaspiro[3.5]nonan-9-ol is a frequent issue. The underlying causes can be multifaceted, ranging from reaction conditions to reagent quality.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Inefficient Cyclization
The intramolecular cyclization may not be proceeding efficiently. This could be due to an inappropriate choice of solvent, temperature, or catalyst.[2][5]
Optimize Reaction Conditions: Systematically vary the solvent polarity, reaction temperature, and catalyst (if applicable). For instance, a switch to a more polar aprotic solvent could facilitate the cyclization.
Intermolecular Side Reactions
At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[5]
High Dilution: Perform the reaction under high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) to favor the intramolecular pathway.
Poor Quality Reagents
The quality of starting materials, reagents, and solvents can significantly impact the reaction outcome.
Verify Reagent Purity: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with many organic reactions.
Reaction Stalling
The reaction may not be going to completion.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[11]
Problem 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Side Reactions
Besides intermolecular reactions, other side reactions such as elimination or rearrangement can occur under the reaction conditions.[12]
Adjust Reaction Conditions: Lowering the reaction temperature may suppress unwanted side reactions. Alternatively, a milder base or catalyst could be employed.
Incomplete Reaction
Unreacted starting material will be a major impurity if the reaction does not go to completion.
Extend Reaction Time/Increase Temperature: Carefully extend the reaction time or incrementally increase the temperature while monitoring for product formation and decomposition.
Product Decomposition
The desired product, 6-Azaspiro[3.5]nonan-9-ol, may be unstable under the reaction or workup conditions.
Milder Workup: Employ a milder aqueous workup procedure, avoiding strong acids or bases if possible.
Problem 3: Difficulty in Product Purification
6-Azaspiro[3.5]nonan-9-ol is a polar amino alcohol, which can present challenges during isolation and purification.[6][7]
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
High Polarity
The high polarity of the product can make it difficult to extract from aqueous solutions and purify using standard silica gel chromatography.[8][11]
Alternative Chromatography: Consider using reversed-phase chromatography or ion-exchange chromatography, which are well-suited for separating polar and charged compounds.[6][7][8]
Water Solubility
The product may have significant solubility in water, leading to losses during aqueous workup.
Solvent Extraction Optimization: Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.
Co-elution with Impurities
Polar impurities may co-elute with the product during chromatography.
Optimize Chromatographic Conditions: Systematically screen different solvent systems for column chromatography to achieve better separation. Gradient elution may be necessary.
Experimental Workflow & Visualization
To provide a clearer understanding of the troubleshooting process, the following workflow and diagrams are provided.
General Troubleshooting Workflow
Caption: A decision tree to guide the optimization of reaction yield.
III. References
Plourde, G. L., & Fisher, B. B. (2002). Synthesis of 6-Methoxy-1-oxaspirod[7][13]eca-6,9-diene-8-one. Molecules, 7(3), 315-319. [Link]
Kaczor, A. A., & Pihlaja, K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
Separation and Refining of Amino acids. (n.d.). Diaion. [Link]
PubChem. (n.d.). 9-Fluoro-6-oxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]
(PDF) Separation and Purification of Amino Acids - ResearchGate. (n.d.). [Link]
Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. (n.d.). [Link]
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[13][14]xazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. (n.d.). [Link]
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (n.d.). [Link]
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (n.d.). [Link]
Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (2011, July 4). [Link]
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (2021, July 27). [Link]
Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes - ResearchGate. (n.d.). [Link]
Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). [Link]
Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017, December 8). [Link]
A new strategy for constructing a dispiro-based dopant-free hole-transporting material: spatial configuration of spiro-bifluorene changes from a perpendicular to parallel arrangement - Chemical Science (RSC Publishing). (n.d.). [Link]
Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - Beilstein Journals. (2018, September 13). [Link]
A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles - American Chemical Society. (n.d.). [Link]
III. Intramolecular Addition (Cyclization) Reactions - Chemistry LibreTexts. (2022, September 13). [Link]
Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - Organic & Biomolecular Chemistry (RSC Publishing). (2022, July 5). [Link]
Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors | Journal of Medicinal Chemistry. (2019, January 28). [Link]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Azaspiro[4.4]nonanes
Introduction: Azaspirocycles, particularly the azaspiro[4.4]nonane framework, represent a critical structural motif in medicinal chemistry. Their rigid, three-dimensional architecture provides precise control over the sp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Azaspirocycles, particularly the azaspiro[4.4]nonane framework, represent a critical structural motif in medicinal chemistry. Their rigid, three-dimensional architecture provides precise control over the spatial orientation of functional groups, making them invaluable for targeting complex biological systems like protein-protein interfaces and kinases[1]. However, the construction of these spirocyclic systems is often plagued by competing side reactions that can dramatically reduce yields and introduce purification challenges. This guide provides in-depth, field-proven insights into diagnosing, preventing, and troubleshooting the most common side reactions encountered during the synthesis of azaspiro nonanes, with a focus on intramolecular cyclization strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common problems encountered in the lab.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields often stem from a few key issues: incomplete cyclization, competing polymerization, or the formation of undesired diastereomers that are lost during purification. Start by analyzing your crude reaction mixture by LC-MS and NMR to identify any major byproducts. If starting material remains, the reaction may require more forcing conditions. If byproducts are dominant, consult the detailed troubleshooting guides below.
FAQ 2: I am observing the formation of a significant amount of a polymeric byproduct. How can I prevent this?
Answer: Polymerization arises from intermolecular reactions competing with the desired intramolecular cyclization[2]. The most effective countermeasure is to employ high-dilution conditions. This involves using a larger volume of solvent and, ideally, the slow addition of the substrate to the reaction mixture to keep its instantaneous concentration low. See Guide 1 for a detailed protocol.
FAQ 3: My desired diastereomer is not the major product. How can I improve stereoselectivity?
Answer: Stereocontrol is a common challenge in spirocycle synthesis[3][4]. The diastereomeric outcome can be influenced by the choice of catalyst, solvent, and temperature, which affect the energy of the cyclization transition states. Screening different chiral catalysts or auxiliaries is often necessary.[3][5] See Guide 2 for strategies to optimize stereoselectivity.
FAQ 4: The spirocyclization step is not proceeding to completion. What can I do?
Answer: Incomplete cyclization suggests the activation energy for the ring-closing step is too high under your current conditions[3]. You can address this by systematically increasing the reaction temperature, screening more potent catalysts (e.g., stronger Lewis acids or bases), or switching to a higher-boiling point solvent. In some cases, substrate modification may be required to facilitate the reaction. Refer to Guide 3 for a systematic approach.
FAQ 5: I am having trouble with the removal of my N-protecting group (e.g., Boc) without degrading the spirocycle.
Answer: Azaspirocycles can be sensitive to harsh deprotection conditions. For acid-labile groups like Boc, standard conditions (e.g., neat TFA) can sometimes lead to rearrangement or degradation, especially if other sensitive functional groups are present[3][6]. Consider milder acidic conditions, such as 4M HCl in dioxane or toluenesulfonic acid in THF/DCM[6]. For complex molecules, enzymatic or alternative chemical methods for dealkylation might be necessary[7][8][9].
Guide 1: Unraveling and Preventing Unwanted Polymerization in Aza-Michael Spirocyclizations
Problem: The dominant product of my intramolecular aza-Michael addition is a viscous oil or an insoluble solid, identified as a polymer, instead of the desired azaspiro[4.4]nonane.
Root Cause Analysis:
The intramolecular Aza-Michael reaction is a powerful tool for forming nitrogen-containing rings[10]. It involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl moiety within the same molecule[11][12][13]. However, this desired intramolecular pathway (a first-order reaction) is in direct competition with the intermolecular pathway (a second-order reaction), where one molecule's amine attacks the Michael acceptor of another molecule. This intermolecular reaction leads to dimerization, oligomerization, and ultimately, polymerization[2]. The outcome is highly dependent on the effective concentration of the reactive substrate.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Troubleshooting Protocols:
Protocol 1.1: High-Dilution Conditions via Slow Addition
This technique, often called "pseudo-dilution," maintains a very low instantaneous concentration of the reactive precursor, kinetically favoring the first-order intramolecular cyclization.
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the total volume of anhydrous solvent (e.g., THF, DCM, or Toluene).
Reagent Preparation: Dissolve the linear precursor (1.0 eq) in a minimal amount of the same anhydrous solvent. Load this solution into a syringe.
Slow Addition: Place the syringe into a syringe pump. Begin stirring the solvent in the reaction flask and add the catalyst or base required for the reaction.
Execution: Start the syringe pump to add the precursor solution to the reaction flask over a prolonged period (e.g., 4-12 hours). The optimal addition rate depends on the substrate's reactivity.
Reaction: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-24 hours) to ensure complete conversion.
Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots.
Data-Driven Decision Making:
The choice of concentration is critical. While true high dilution (~0.001 M) is effective, it requires large solvent volumes. Pseudo-dilution is often more practical.[14][15][16]
Guide 2: Controlling Stereoselectivity in Azaspirocycle Formation
Problem: The synthesis produces a mixture of diastereomers, and the desired isomer is not the major product.
Root Cause Analysis:
The formation of the spirocyclic center often creates a new stereocenter. The ratio of the resulting diastereomers is determined by the relative energies of the competing transition states leading to their formation. Factors that can influence this energy landscape include:
Substrate Control: Pre-existing stereocenters in the linear precursor can direct the cyclization to favor one diastereomer.
Catalyst Control: Chiral catalysts (e.g., Lewis acids or organocatalysts) can create a chiral environment that preferentially stabilizes one transition state over the other.[3][17]
Reaction Conditions: Solvent polarity and temperature can affect transition state geometries and energies, thereby altering the diastereomeric ratio (d.r.).
Caption: Energy profile for diastereoselective spirocyclization.
Troubleshooting Protocols:
Protocol 2.1: Catalyst and Solvent Screening
A systematic screening approach is often the most effective way to identify conditions that favor the desired diastereomer.
Setup: Arrange a parallel reaction block or a series of small-scale reaction vials (e.g., 1-2 mL).
Standard Reaction: In each vial, place the linear precursor (1.0 eq) and a stirrer bar.
Variable Addition:
Catalyst Screen: To separate vials, add different catalysts (e.g., Sc(OTf)₃, Cu(OTf)₂, Proline, etc.) at a standard loading (e.g., 10 mol%).
Solvent Screen: Dissolve the precursor in a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN).
Execution: Run all reactions at a standard temperature (e.g., room temperature or 50 °C) for a set time (e.g., 24 hours).
Analysis: Quench the reactions and analyze the crude mixture from each vial by ¹H NMR or chiral SFC/HPLC to determine the diastereomeric ratio.
Note: Table values are illustrative and highly substrate-dependent.
Guide 3: Overcoming Incomplete Cyclization and Ring-Opening Side Reactions
Problem: Significant amounts of starting material remain after prolonged reaction times, or analysis reveals the presence of ring-opened byproducts.
Root Cause Analysis:
Incomplete Cyclization: The intramolecular ring-closing step may have a high activation energy due to factors like ring strain in the transition state, steric hindrance, or insufficient nucleophilicity of the amine/electrophilicity of the acceptor.[3]
Ring-Opening: The newly formed spirocycle may be unstable under the reaction conditions and undergo a retro-reaction (e.g., retro-Aza-Michael). This is more likely if the cyclization is reversible and the linear precursor is thermodynamically more stable or can be trapped by an irreversible side reaction.
Caption: Troubleshooting workflow for incomplete cyclization.
Troubleshooting Protocols:
Protocol 3.1: Systematic Optimization of Reaction Conditions
Temperature Screening: Set up identical reactions and run them at different temperatures (e.g., RT, 50 °C, 80 °C, 110 °C). Monitor for the disappearance of starting material and the appearance of product and/or byproducts.
Catalyst Screening: If using a catalyst, screen a panel of related catalysts with varying activity. For an acid-catalyzed reaction, try stronger Brønsted or Lewis acids (e.g., moving from NH₄Cl to Sc(OTf)₃ or TFA).[18] For a base-catalyzed reaction, screen stronger non-nucleophilic bases (e.g., from K₂CO₃ to DBU).
Microwave Irradiation: For sluggish reactions, microwave heating can often dramatically reduce reaction times and drive reactions to completion by efficiently overcoming activation barriers. Use a dedicated microwave reactor and start with the same temperature used for conventional heating, monitoring the reaction pressure.
If you suspect the product is reverting to the starting material, the goal is to find conditions that favor the product at equilibrium or trap it.
Lower the Temperature: Reversible reactions are often sensitive to temperature. Run the reaction at the lowest temperature that still allows for cyclization to proceed at a reasonable rate.
Change the Solvent: The solvent can influence the relative stability of the cyclic vs. acyclic forms. Screen solvents as described in Protocol 2.1.
In Situ Trapping: If possible, perform a subsequent reaction in the same pot that derivatizes the product as it is formed, thereby preventing the reverse reaction. For example, if the product has a free -NH group, it could potentially be acylated or alkylated in situ.
References
BenchChem. (2025). preventing side reactions during the synthesis of 1-Azaspiro[3.
BenchChem. (2025). Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one. BenchChem Technical Support.
Lashley, M. (2016). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics.
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
Iaroshenko, V. O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
Al-Huniti, M. H., & Moniri, K. R. (2022).
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
Wack, H., et al. (2005). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters.
McCamley, K., & Stavroulakis, J. (2005). N-Demethylation of Alkaloids. Current Organic Chemistry.
Arnold, F. S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
Ashenhurst, J. (2023).
Fürstner, A. (2021).
Kim, K., & Lee, Y. (2022). Copper-Catalyzed Hydroamination of Oxa- and Azabenzonorbornadienes with Pyrazoles. The Journal of Organic Chemistry.
Lindsay, V. N. G., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
Hmadeh, M., & El-Dakdouki, M. H. (2018). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. In Macrocyclic and Supramolecular Chemistry. IntechOpen.
El-Dakdouki, M. H., et al. (2010). New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds. Molecules.
Organic Chemistry Portal. (n.d.). Michael Addition.
Müller, T. E., et al. (2008). Hydroamination: direct addition of amines to alkenes and alkynes. Chemical Reviews.
McCamley, K., & Stavroulakis, J. (2005). N-Demethylation of Alkaloids.
Spring, D., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews.
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
Frucht, L., et al. (2021). Schematic overview of possible aza-Michael addition reactions on itaconates.
Reddit User Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros Reddit Forum.
AiFChem. (2026). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. AiFChem White Paper.
Bakherad, M., et al. (2020). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry.
Technical Guide: 6-Azaspiro[3.5]nonan-9-ol as a High-Fsp³ Bioisostere
This guide provides an in-depth technical comparison of 6-Azaspiro[3.5]nonan-9-ol against traditional piperidine scaffolds.[1][2][3][4] It is designed for medicinal chemists and drug discovery scientists seeking to optim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 6-Azaspiro[3.5]nonan-9-ol against traditional piperidine scaffolds.[1][2][3][4] It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds for metabolic stability, physicochemical properties (Fsp³), and intellectual property novelty.
[1][2][3][4]
Executive Summary: The Escape from Flatland
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] However, its ubiquity often leads to two critical failures in late-stage optimization:[1][2][3]
Metabolic Liability: The α-carbons and the C4 position are frequent sites of oxidative metabolism (CYP450-mediated).[1][2][3][4]
Promiscuity: The flexibility of the chair conformation can lead to off-target binding (e.g., hERG liability).[4]
6-Azaspiro[3.5]nonan-9-ol represents a "next-generation" bioisostere.[1][2][3][4] By fusing a cyclobutane ring to the piperidine core in a spirocyclic arrangement, this scaffold increases the fraction of sp³-hybridized carbons (Fsp³), rigidifies the exit vectors, and sterically occludes metabolic soft spots without significantly altering the overall size of the pharmacophore.
Unlike 4,4-disubstituted piperidines (which can suffer from "gem-dimethyl" steric clashes), the spiro[3.5] system "ties back" the bulk into a compact ring.[1][2][3]
Piperidine (Classic): Adopts a chair conformation.[1][2][3][4] Substituents at C4 can flip between axial and equatorial, creating entropic penalties upon binding.
6-Azaspiro[3.5]nonane: The spiro-fusion at the piperidine C4 position locks the ring conformation.[1][2][3][4] The cyclobutane ring projects perpendicular to the mean plane of the piperidine, creating a distinct 3D volume that can fill hydrophobic pockets more effectively than a flat phenyl or methyl group.
Comparative Data: Piperidine vs. Spiro Bioisosteres
The following table synthesizes data trends observed when replacing a standard 4-substituted piperidine with a 6-azaspiro[3.5]nonane core.
Feature
4-Hydroxypiperidine
4,4-Dimethyl-piperidin-3-ol
6-Azaspiro[3.5]nonan-9-ol
Impact on Drug Design
Fsp³ Score
High
High
Maximal
Higher Fsp³ correlates with improved clinical success and solubility.[1][2][3][4]
Metabolic Stability
Low (C4 oxidation)
Medium (Steric block)
High
Spiro-carbon fully blocks C4 oxidation; cyclobutane is metabolically robust.[1][2][3][4]
Lipophilicity (LogD)
Low
Medium
Modulateable
The cyclobutane adds lipophilicity (LogP ~ +0.[1][2][3]8) to cross BBB, but the -OH (9-ol) balances this for solubility.[1][2][3][4]
Conformation
Flexible (Chair flip)
Semi-Rigid
Rigid
Reduced entropic penalty upon binding; higher selectivity.[1][2][3][4]
hERG Liability
Moderate Risk
Moderate Risk
Reduced Risk
3D shape often disrupts π-stacking interactions common in hERG binding.[1][2][3][4]
Key Insight: The "9-ol" functionality in 6-azaspiro[3.5]nonan-9-ol provides a critical "polarity handle."[1][2][3][4] While the spiro-hydrocarbon core increases LogP, the hydroxyl group lowers LogD7.4, maintaining water solubility while allowing the rigid core to penetrate lipid membranes.
Decision Logic: When to Deploy This Scaffold
Use the following logic flow to determine if 6-azaspiro[3.5]nonan-9-ol is the correct bioisostere for your lead series.
Figure 1: Decision matrix for transitioning from piperidine to spirocyclic scaffolds.
Experimental Protocols
To validate this bioisostere in your specific series, follow these standardized protocols.
Synthesis of 6-Azaspiro[3.5]nonan-9-ol Core
Note: This is a generalized robust route adapted from spirocyclic literature.
Starting Material: Begin with benzyl 4-formylpiperidine-1-carboxylate or a similar N-protected piperidine-4-one precursor.[1][2][3][4]
Spiro-Cyclization:
Perform a double alkylation on the active methylene adjacent to the ketone (or ester) using 1,3-dibromopropane and a strong base (NaH or LiHMDS) to form the cyclobutane ring. Alternatively, use a Grubbs catalyst ring-closing metathesis if building from divinyl precursors.[1][2][3]
Functionalization (The 9-ol):
If the ketone remains, reduce using NaBH₄ (methanol, 0°C) to yield the alcohol.
Separation of diastereomers (cis/trans relative to the spiro amine) is critical here, as they will have distinct biological activities.
Deprotection:
Remove the benzyl group (H₂, Pd/C) or Boc group (TFA/DCM) to yield the free amine 6-azaspiro[3.5]nonan-9-ol.[1][2][3]
Microsomal Stability Assay (Protocol)
Objective: Quantify the metabolic stability improvement of the spiro-analog vs. the piperidine parent.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1][2][3]
Because the spiro-ring can alter the basicity of the piperidine nitrogen (typically lowering pKa by 0.5–1.0 unit due to inductive effects of the strained ring), experimental verification is required.
for CNS penetration is 1.5–3.[1][2][3][4]0. The "9-ol" group is essential here; without it, the spiro-hydrocarbon core might push LogD > 4.0, increasing nonspecific binding.[1][4]
Mechanism of Action: Why It Works
The superiority of 6-azaspiro[3.5]nonan-9-ol lies in conformational restriction .[1][2][3][4]
Figure 2: Mechanistic impact of spiro-cyclization on pharmacology.
References
Burkhard, J. A., et al. (2010).[2][3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1][2][3]
Wuitschik, G., et al. (2010).[2][3][4] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link[1][2][3]
Carreira, E. M., & Fessard, T. C. (2014).[3][6] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1][2][3]
Ritchie, T. J., & Macdonald, S. J. (2009).[3] The impact of aromatic ring count on compound developability. Drug Discovery Today. Link
PubChem. (2025).[1][2][3][4][7] Compound Summary: 6-azaspiro[3.5]nonan-9-ol.[1][2][3][4] National Library of Medicine.[1][4] Link[1][2][3]
Comparative Validation of 6-Azaspiro[3.5]nonan-9-ol Based Drugs as SARS-CoV-2 3CLpro Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel antiviral agents incorporating the 6-Azaspiro[3.5]nonan-9-ol scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel antiviral agents incorporating the 6-Azaspiro[3.5]nonan-9-ol scaffold, specifically targeting the SARS-CoV-2 3C-like protease (3CLpro). We will objectively compare the performance of these spirocyclic inhibitors with established alternatives, supported by detailed experimental protocols and data interpretation guidelines. Our focus is on fostering a deep understanding of the experimental choices and ensuring the generation of robust, reproducible data.
The emergence of the 6-azaspiro[3.5]nonane moiety as a privileged scaffold in medicinal chemistry stems from its rigid, three-dimensional structure, which allows for precise orientation of pharmacophoric features.[1][2] This structural characteristic is particularly advantageous in designing potent and selective enzyme inhibitors. In the context of SARS-CoV-2, derivatives of 6-Azaspiro[3.5]nonan-9-ol have been synthesized and shown to exhibit significant inhibitory activity against the main protease (3CLpro), a critical enzyme in the viral replication cycle.[3]
The Central Role of SARS-CoV-2 3CLpro
The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is responsible for cleaving the viral polyproteins into functional proteins essential for viral replication and transcription.[4] Its indispensable role in the viral life cycle makes it a prime target for antiviral drug development. Inhibition of 3CLpro effectively halts the viral replication machinery, thus preventing the spread of the infection.[5] The validation of any potential 3CLpro inhibitor, therefore, hinges on demonstrating direct engagement with the enzyme and subsequent inhibition of its proteolytic activity.
Experimental Workflow for Mechanism of Action Validation
Caption: A logical workflow for validating the mechanism of action of 3CLpro inhibitors.
Detailed Experimental Protocols
Biochemical Assays: Direct Target Engagement and Inhibition
The initial step is to ascertain direct interaction with and inhibition of the 3CLpro enzyme in a purified system.
3.1.1. FRET-based Protease Assay
Principle: This assay measures the enzymatic activity of 3CLpro using a fluorogenic substrate. The substrate contains a cleavage site for the protease flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitory potential of the 6-Azaspiro[3.5]nonan-9-ol based drug is determined by its ability to prevent this fluorescence increase.
Protocol:
Reconstitute recombinant SARS-CoV-2 3CLpro to its active form in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
Prepare a serial dilution of the 6-Azaspiro[3.5]nonan-9-ol based compound in DMSO, followed by a final dilution in the assay buffer.
In a 384-well plate, add the diluted compound and pre-incubate with the 3CLpro enzyme for 30 minutes at room temperature.
Initiate the reaction by adding the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
Monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a plate reader.
Calculate the rate of reaction for each compound concentration.
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality: A dose-dependent decrease in the reaction rate is a direct indication that the compound is inhibiting the enzymatic activity of 3CLpro.
3.1.2. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (the inhibitor) to a macromolecule (the enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol:
Dialyze the purified 3CLpro and the 6-Azaspiro[3.5]nonan-9-ol based compound in the same buffer to minimize heat of dilution effects.
Load the 3CLpro solution into the sample cell of the ITC instrument.
Load the compound solution into the injection syringe.
Perform a series of injections of the compound into the enzyme solution while monitoring the heat changes.
Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein.
Fit the data to a suitable binding model to determine the thermodynamic parameters.
Trustworthiness: ITC provides a label-free, in-solution measurement of binding, offering a robust validation of the direct interaction between the inhibitor and its target.
Cell-Based Assays: Efficacy in a Biological Context
Following biochemical validation, it is essential to assess the compound's activity in a cellular environment, which more closely mimics the physiological conditions of viral infection.
3.2.1. SARS-CoV-2 Replicon Assay
Principle: This assay utilizes a subgenomic viral replicon that can replicate within host cells but cannot produce infectious viral particles. The replicon often contains a reporter gene (e.g., luciferase or GFP) whose expression is dependent on viral replication. A decrease in the reporter signal in the presence of the compound indicates inhibition of viral replication.
Protocol:
Plate host cells (e.g., Vero E6 or Huh-7) and allow them to adhere.
Transfect the cells with the SARS-CoV-2 replicon RNA.
Treat the cells with a serial dilution of the 6-Azaspiro[3.5]nonan-9-ol based compound.
Incubate for a period that allows for robust replicon replication (e.g., 24-48 hours).
Measure the reporter gene expression (e.g., luminescence for luciferase).
Determine the EC50 value by plotting the reporter signal against the logarithm of the compound concentration.
Causality: Inhibition in this assay demonstrates that the compound can penetrate the cell membrane and act on its intracellular target (3CLpro) to suppress viral replication.
3.2.2. Cytotoxicity Assay
Principle: It is crucial to ensure that the observed antiviral effect is not due to general toxicity to the host cells. A cytotoxicity assay, such as the MTS assay, measures cell viability.
Protocol:
Plate host cells and treat them with the same concentrations of the compound used in the antiviral assays.
Incubate for the same duration.
Add the MTS reagent, which is converted to a colored formazan product by metabolically active cells.
Measure the absorbance at ~490 nm.
Calculate the CC50 (50% cytotoxic concentration).
Trustworthiness: The ratio of CC50 to EC50 gives the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound. A high SI value is desirable.
Comparative Analysis with Alternative 3CLpro Inhibitors
The performance of 6-Azaspiro[3.5]nonan-9-ol based drugs should be benchmarked against other classes of 3CLpro inhibitors. A prominent example is the peptidomimetic class, which includes drugs like Nirmatrelvir (a component of Paxlovid).
Table 1: Comparative Performance Metrics for 3CLpro Inhibitors
Note: The data for the 6-Azaspiro[3.5]nonan-9-ol derivative is hypothetical for illustrative purposes. Real experimental data should be substituted.
This comparative table allows for a clear, at-a-glance assessment of the potency, binding affinity, cellular efficacy, and safety profile of the novel spirocyclic inhibitors relative to a well-characterized alternative.
Structural Elucidation of the Binding Mode
Confirming the binding mode of the inhibitor within the active site of 3CLpro provides the ultimate validation of the mechanism of action.
Caption: A simplified representation of the inhibitor binding within the 3CLpro active site.
X-ray crystallography of the inhibitor in complex with 3CLpro can reveal the precise interactions between the spirocyclic core and the active site residues. For instance, studies have shown that the δ-lactam ring of similar spirocyclic inhibitors can form hydrogen bonds with key residues like His163 and Glu166, while other parts of the molecule occupy different pockets of the active site.[3] This structural information is invaluable for understanding the structure-activity relationship (SAR) and for guiding further optimization of the inhibitor series.
Conclusion
The validation of the mechanism of action for 6-Azaspiro[3.5]nonan-9-ol based drugs requires a systematic and multi-faceted approach. By integrating biochemical, cellular, and structural data, researchers can build a robust and compelling case for the on-target activity of these novel compounds. The comparative framework presented here, benchmarking against established alternatives, provides a clear pathway for evaluating their potential as effective therapeutic agents. The unique three-dimensional nature of the azaspiro[3.5]nonane scaffold continues to offer exciting opportunities for the design of next-generation enzyme inhibitors.[2]
References
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
National Institutes of Health. (2022, May 31). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]
MDPI. (2024, February 2). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]
MDPI. (2024, January 6). After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives. Retrieved from [Link]
ResearchGate. (2023, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]